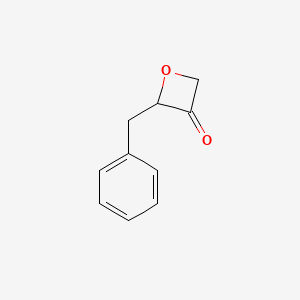
2-Benzyloxetan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxetan-3-one is a chemical compound with the molecular formula C₁₀H₁₀O₂. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in the synthesis of various complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzyloxetan-3-one can be synthesized through several methods. One common approach involves the metalation of the SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with benzyl halides. This method provides good yields and enantioselectivities (up to 84% ee) . Another method involves the use of multi-component reactions (MCRs) such as the Passerini three-component reactions (P-3CRs) and Ugi four-component reactions (U-4CRs), which incorporate oxetanes into structurally diverse compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of oxetane synthesis can be applied. These methods often involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyloxetan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the oxetane ring opens to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
2-Benzyloxetan-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-benzyloxetan-3-one involves its ability to undergo ring-opening reactions, which can lead to the formation of various intermediates and products. These reactions are facilitated by the strain in the four-membered oxetane ring, making it highly reactive under certain conditions . The compound can interact with molecular targets and pathways involved in organic synthesis and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative without the benzyl group.
2-Substituted oxetan-3-ones: Compounds with different substituents at the 2-position, such as alkyl or allyl groups.
Uniqueness
2-Benzyloxetan-3-one is unique due to its benzyl group, which imparts distinct reactivity and properties compared to other oxetane derivatives. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-benzyloxetan-3-one |
InChI |
InChI=1S/C10H10O2/c11-9-7-12-10(9)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Clé InChI |
YCQKQLGMXZKXCG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C(O1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


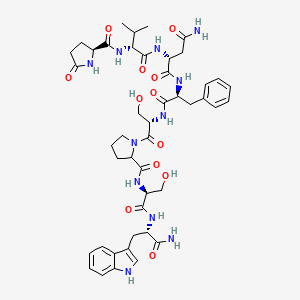
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)
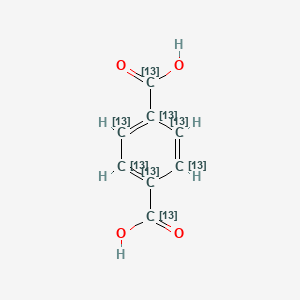
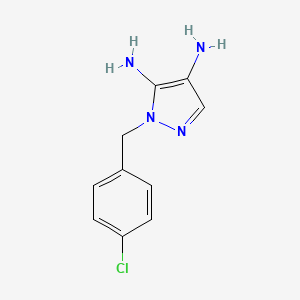
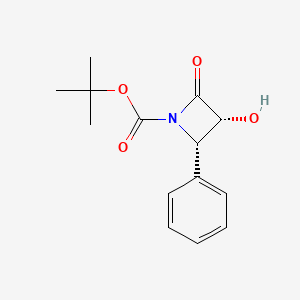
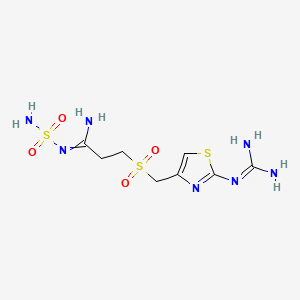
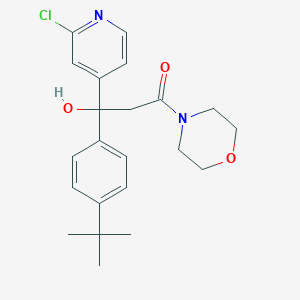
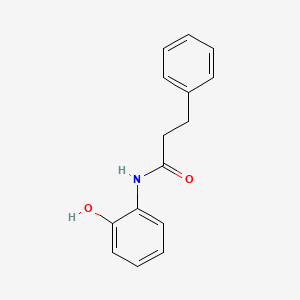
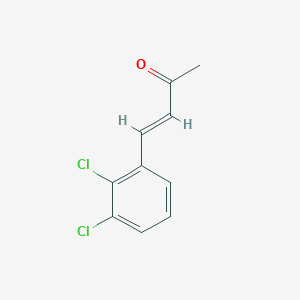
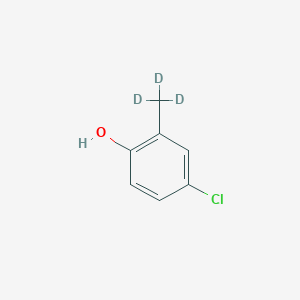
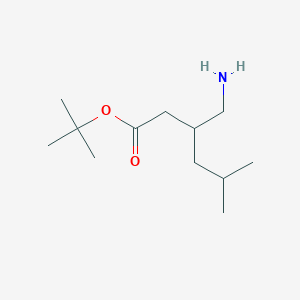
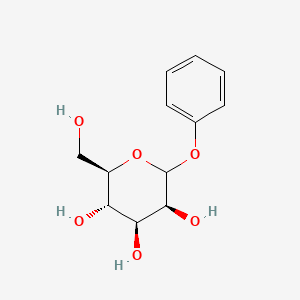
![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)
